molecular formula C16H24N2O B14480461 N-(4-Methylphenyl)-4-(piperidin-1-yl)butanamide CAS No. 65783-58-6

N-(4-Methylphenyl)-4-(piperidin-1-yl)butanamide

Cat. No.: B14480461
CAS No.: 65783-58-6
M. Wt: 260.37 g/mol
InChI Key: SISXCJRMUYVEKO-UHFFFAOYSA-N
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Description

N-(4-Methylphenyl)-4-(piperidin-1-yl)butanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a piperidine ring attached to a butanamide chain, with a 4-methylphenyl group as a substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methylphenyl)-4-(piperidin-1-yl)butanamide typically involves the reaction of 4-methylphenylacetic acid with piperidine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate. The resulting product is then purified using column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process may also include steps for the recovery and recycling of solvents and reagents to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(4-Methylphenyl)-4-(piperidin-1-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring can be replaced with other nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)

    Substitution: Various nucleophiles (amines, alcohols), appropriate solvents (e.g., dichloromethane)

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Amines

    Substitution: Substituted amides or alcohols

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of analgesic and anti-inflammatory drugs.

    Industry: Utilized in the production of specialty chemicals and as a building block for the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of N-(4-Methylphenyl)-4-(piperidin-1-yl)butanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Methylphenyl)-4-(piperidin-1-yl)butanamide: shares structural similarities with other amides and piperidine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the piperidine ring, in particular, may enhance its binding affinity to certain receptors, making it a valuable compound for medicinal chemistry research.

Properties

CAS No.

65783-58-6

Molecular Formula

C16H24N2O

Molecular Weight

260.37 g/mol

IUPAC Name

N-(4-methylphenyl)-4-piperidin-1-ylbutanamide

InChI

InChI=1S/C16H24N2O/c1-14-7-9-15(10-8-14)17-16(19)6-5-13-18-11-3-2-4-12-18/h7-10H,2-6,11-13H2,1H3,(H,17,19)

InChI Key

SISXCJRMUYVEKO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CCCN2CCCCC2

Origin of Product

United States

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